5-(Chloromethyl)-1-ethyl-3-iodopyrazole

Medicinal Chemistry Cancer Research Nucleoside Synthesis

Researchers requiring iterative, protecting-group-free functionalization of pyrazoles often face supply gaps for highly functionalized building blocks. This compound solves that bottleneck with three orthogonal reactive centers: a 3-iodo group for Pd-catalyzed cross-coupling, a 5-chloromethyl group for SN2 substitution, and an N-ethyl substituent for steric/electronic tuning. - Enables sequential Suzuki-Miyaura coupling then nucleophilic displacement without protecting groups. - Direct precursor to potent alkylating nucleoside antimetabolites with high cytostatic activity. - Ideal for generating diverse kinase inhibitor libraries and late-stage functionalization reagents.

Molecular Formula C6H8ClIN2
Molecular Weight 270.5
CAS No. 2226182-73-4
Cat. No. B2361202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1-ethyl-3-iodopyrazole
CAS2226182-73-4
Molecular FormulaC6H8ClIN2
Molecular Weight270.5
Structural Identifiers
SMILESCCN1C(=CC(=N1)I)CCl
InChIInChI=1S/C6H8ClIN2/c1-2-10-5(4-7)3-6(8)9-10/h3H,2,4H2,1H3
InChIKeyCHCHTNAADFVVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-1-ethyl-3-iodopyrazole: Key Functionalization Intermediate


5-(Chloromethyl)-1-ethyl-3-iodopyrazole (CAS 2226182-73-4, C6H8ClIN2, MW 270.50) is a highly functionalized pyrazole derivative featuring three distinct reactive centers: an iodine atom at the 3-position enabling cross-coupling reactions, a chloromethyl group at the 5-position for nucleophilic substitution, and an N-ethyl group providing steric and electronic modulation . This substitution pattern offers a unique synthetic handle that is absent in simpler, non-iodinated or non-chloromethylated pyrazole analogs, making it a critical intermediate for constructing complex molecular architectures in medicinal chemistry and materials science [1].

5-(Chloromethyl)-1-ethyl-3-iodopyrazole: Irreplaceable in Precision Synthesis


Generic substitution with simpler pyrazoles (e.g., 1-ethylpyrazole, 3-iodopyrazole, or 5-chloromethylpyrazole) is not viable due to the compound's unique orthogonal reactivity profile. The simultaneous presence of an iodine atom for Pd-catalyzed cross-coupling and a chloromethyl group for SN2 nucleophilic displacement enables iterative, regioselective functionalization that is impossible with mono-functionalized analogs [1]. Furthermore, the N-ethyl substituent modulates both the electronic environment of the ring and the steric accessibility of the reactive centers, which directly impacts reaction yields and selectivity in multi-step synthetic sequences [2]. This orthogonal reactivity is critical for building complex pyrazole-containing scaffolds without laborious protecting-group strategies.

5-(Chloromethyl)-1-ethyl-3-iodopyrazole: Evidence vs. Key Analogs


Iodomethyl Nucleosides: Cytostatic Advantage

In a foundational study on alkylating nucleosides, García-López et al. demonstrated a clear structure-activity relationship between halogen substitution and cytostatic potency. Chloromethyl-substituted pyrazole nucleosides exhibited only moderate activity against HeLa cervical cancer cells. In stark contrast, all corresponding iodomethyl derivatives (synthesized via halogen exchange from chloromethyl precursors) showed high cytostatic activity [1]. This established that incorporating an iodine atom into the pyrazole scaffold, such as the 3-iodo substituent in 5-(Chloromethyl)-1-ethyl-3-iodopyrazole, is a key determinant for enhancing biological activity in this class.

Medicinal Chemistry Cancer Research Nucleoside Synthesis

Orthogonal Iodo/Chloromethyl Reactivity

The combination of an iodo and a chloromethyl group on the same pyrazole ring provides a powerful, orthogonal synthetic handle. While the iodine atom is an excellent partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds, the chloromethyl group can undergo facile nucleophilic substitution (SN2) with a variety of O-, N-, and S-nucleophiles under different conditions [1]. This contrasts sharply with simpler analogs like 1-ethyl-3-iodopyrazole (CAS 1202781-34-7), which lacks the chloromethyl handle, or 5-(chloromethyl)-1-ethylpyrazole, which lacks the cross-coupling functionality. This orthogonality allows for sequential, regioselective functionalization without the need for protecting-group interconversions, streamlining the synthesis of complex molecular libraries [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Differentiation from Analogs

Computational prediction of key physicochemical properties reveals significant differences between 5-(Chloromethyl)-1-ethyl-3-iodopyrazole and its non-iodinated or non-chlorinated analogs . The target compound is predicted to have a boiling point of 317.8±32.0 °C, a density of 1.90±0.1 g/cm³, and a pKa of -0.49±0.10 . While direct comparative data for all analogs is not available in the same source, the high molecular weight (270.50 g/mol) and density, largely conferred by the iodine atom, contrast sharply with lighter, non-halogenated pyrazoles (e.g., 1-ethylpyrazole, MW ~96 g/mol). The presence of iodine also significantly increases lipophilicity (cLogP), a critical parameter for membrane permeability and protein binding in drug discovery programs.

Physicochemical Properties Drug Design ADME Prediction

Iodolopyrazolium Salt Precursor

5-(Chloromethyl)-1-ethyl-3-iodopyrazole serves as a direct precursor to iodolopyrazolium salts, a class of hypervalent iodine reagents with demonstrated utility in the late-stage functionalization of complex pharmaceuticals [1]. Boelke et al. (2020) showcased the synthesis of pyrazole-substituted iodolium triflates and their application in modifying the drug Celecoxib, a COX-2 inhibitor [1]. This synthetic pathway is not accessible from simpler 3-iodopyrazoles lacking the chloromethyl group, as the chloromethyl moiety is essential for the initial steps in constructing the iodolium scaffold. The ability to generate these powerful reagents adds a unique dimension to this compound's value proposition, enabling chemists to perform targeted modifications on drug-like molecules that would otherwise require de novo synthesis.

Synthetic Methodology Pharmaceutical Chemistry Hypervalent Iodine

5-(Chloromethyl)-1-ethyl-3-iodopyrazole: Key Applications


Anticancer Iodomethylpyrazole Nucleoside Synthesis

This compound is an ideal starting material for the synthesis of iodomethylpyrazole nucleosides, a class of compounds with demonstrated high cytostatic activity against HeLa cells [1]. Its 3-iodo substituent is critical for achieving the high potency observed in this series, distinguishing it from chloromethyl-only analogs which showed only moderate activity [1]. Medicinal chemistry groups focused on developing novel alkylating nucleoside antimetabolites should prioritize this compound for library synthesis and lead optimization.

Regioselective Diversification for Chemical Libraries

The orthogonal reactivity of the 3-iodo and 5-chloromethyl groups makes this compound a powerful scaffold for generating diverse, highly functionalized pyrazole libraries [1][2]. Researchers can perform a Suzuki-Miyaura cross-coupling at the 3-position to install aryl or heteroaryl groups, followed by nucleophilic substitution at the 5-chloromethyl group with a wide range of amines, alcohols, or thiols. This sequential, one-pot-like strategy significantly accelerates the exploration of structure-activity relationships (SAR) around the pyrazole core, a common motif in kinase inhibitors and other drug classes [2].

Late-Stage Drug Functionalization via Iodolopyrazolium Salts

This compound is a direct precursor to iodolopyrazolium salts, which are valuable reagents for the late-stage functionalization (LSF) of complex pharmaceutical agents [1]. Process chemistry and methodology groups developing new LSF strategies can utilize this compound to generate hypervalent iodine reagents capable of selective C-H functionalization or halogen-bond-donating catalysis, as demonstrated with Celecoxib [1]. This application highlights the compound's utility beyond simple building blocks and into the realm of advanced synthetic methodology.

Nitropyrazole Synthesis for Energetic Materials and Agrochemicals

The iodine atom in 5-(Chloromethyl)-1-ethyl-3-iodopyrazole can be replaced with a nitro group via nitrodeiodination, a transformation for which efficient catalytic methods using Faujasite or silica-sulfuric acid have been developed [1][2]. This provides access to C-nitro-substituted pyrazoles, which are valuable intermediates for the synthesis of energetic materials, agrochemicals, and biologically active compounds [1]. The presence of the chloromethyl handle further expands the downstream diversification possibilities of the resulting nitropyrazole products.

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